3-((2-(Trifluoromethyl)phenoxy)methyl)piperidine hydrochloride
Overview
Description
3-((2-(Trifluoromethyl)phenoxy)methyl)piperidine hydrochloride is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group, which is known to impart significant pharmacological and chemical stability to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Trifluoromethyl)phenoxy)methyl)piperidine hydrochloride typically involves the reaction of 2-(trifluoromethyl)phenol with piperidine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the piperidine moiety. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((2-(Trifluoromethyl)phenoxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-((2-(Trifluoromethyl)phenoxy)methyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((2-(Trifluoromethyl)phenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a similar trifluoromethyl group.
Trifluoromethylpyridines: Compounds containing the trifluoromethyl group, used in various chemical and pharmaceutical applications.
Uniqueness
3-((2-(Trifluoromethyl)phenoxy)methyl)piperidine hydrochloride is unique due to its specific combination of the trifluoromethyl group and piperidine moiety. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-[[2-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-5-1-2-6-12(11)18-9-10-4-3-7-17-8-10;/h1-2,5-6,10,17H,3-4,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXJLAOFLXGBPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219960-58-3 | |
Record name | Piperidine, 3-[[2-(trifluoromethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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